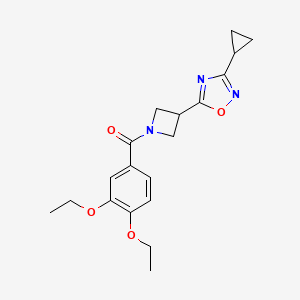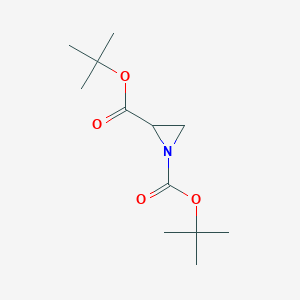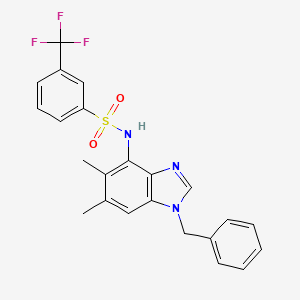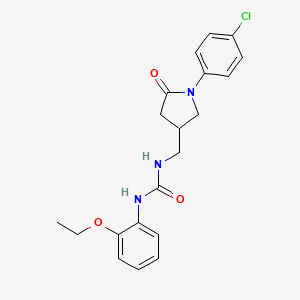![molecular formula C22H27N3O5S B3013115 methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 579442-69-6](/img/structure/B3013115.png)
methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, is a complex molecule that appears to be related to various pyrrole derivatives. Pyrrole is a five-membered heterocycle with an NH group and four carbon atoms. The compound contains several functional groups, including a carboxylate ester, a thiophene ring, and a pyrrolidine ring, which suggests it may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related methyl 4-aminopyrrole-2-carboxylates has been achieved through a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, using a FeCl2/Et3N binary catalytic system . This method allows for the introduction of substituents at the pyrrole nitrogen, which could potentially be applied to the synthesis of the compound by modifying the substituents and reaction conditions.
Molecular Structure Analysis
Chemical Reactions Analysis
The compound's reactivity can be inferred from related molecules. For instance, methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates have been shown to react with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones to yield complex spirocyclic structures . This suggests that the compound may also participate in reactions leading to the formation of spirocyclic or other polycyclic structures, depending on the nature of the reactants and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of dimethylamino groups could impart basicity to the molecule, while the carboxylate ester might contribute to its solubility in organic solvents. The compound's stability, melting point, solubility, and other physical properties would need to be determined experimentally, as such data is not available in the provided papers.
科学的研究の応用
Synthesis and Chemical Properties
- This compound is involved in the synthesis of new triazafulvalene systems. Triazafulvalenes are significant in the study of novel organic materials with unique electronic and optical properties. The process involves cycloaddition and substitution reactions, leading to the formation of derivatives of the compound. These derivatives have potential applications in materials science and organic chemistry (Uršič, Svete, & Stanovnik, 2010).
Antioxidant, Antitumor, and Antimicrobial Activities
- Some derivatives of the compound have been evaluated for antioxidant, antitumor, and antimicrobial activities. This research is crucial in the development of new therapeutic agents, especially in the treatment of cancer and infections. The results indicate that certain derivatives exhibit significant biological activities, which could be pivotal in pharmaceutical research (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Polymerization Processes
- The compound plays a role in the polymerization processes. It is used in the synthesis of polymers with specific properties, which are valuable in material science and engineering. The study of its behavior in polymerization can lead to the development of new polymeric materials with desirable characteristics (Harrisson, Couvreur, & Nicolas, 2012).
Nonlinear Optical Properties
- Research has been conducted on the nonlinear optical properties of certain derivatives, which is essential in the field of photonics and telecommunications. These properties are critical for the development of new optical materials for use in lasers, optical switches, and other photonic devices (Li, Cui, Yang, Tao, Lin, Ye, & Yang, 2012).
作用機序
Mode of Action
The presence of a dimethylamino group suggests that it may act as a nucleophile, participating in reactions with electrophilic targets . The compound also contains a thiophene ring, which is known to interact with various biological targets .
Biochemical Pathways
Compounds containing thiophene rings have been implicated in a variety of biological processes, including anti-cancer and anti-atherosclerotic activities .
Pharmacokinetics
The presence of a dimethylamino group and a carboxylate ester suggests potential for both hydrophilic and lipophilic interactions, which could influence its bioavailability and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biological molecules could potentially influence the compound’s action, efficacy, and stability. For example, the compound’s dimethylamino group is typically protonated at physiological pH, which could influence its interactions with targets .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-12-15(13(2)23-17(12)22(29)30-5)19(26)16-18(14-8-6-11-31-14)25(21(28)20(16)27)10-7-9-24(3)4/h6,8,11,18,23,26H,7,9-10H2,1-5H3/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIGRGXJRYGOBV-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CS3)O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CS3)/O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-isopropylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3013033.png)


![5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3013040.png)
![N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013041.png)

![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
![3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3013046.png)
![N-(5-chloro-2-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B3013048.png)



